AChE Inhibitory Potency Advantage
In a direct head‑to‑head in vitro comparison of xyloketals A–D under identical assay conditions, xyloketal A demonstrated the most potent acetylcholinesterase (AChE) inhibition with an IC₅₀ of 29.9 μmol/L, compared to 137.4 μmol/L for xyloketal B, 109.3 μmol/L for xyloketal C, and 425.6 μmol/L for xyloketal D [1]. The inhibition mechanism was characterized as reversible and noncompetitive for all four compounds. Importantly, all xyloketals tested showed superior selectivity for AChE over butyrylcholinesterase (BuChE) relative to the positive control velnacrine [2].
vs B 137.4, C 109.3, D 425.6 μmol/L
| Evidence Dimension | AChE inhibition IC₅₀ |
|---|---|
| Target Compound Data | 29.9 μmol/L |
| Comparator Or Baseline | Xyloketal B: 137.4 μmol/L; Xyloketal C: 109.3 μmol/L; Xyloketal D: 425.6 μmol/L |
| Quantified Difference | 4.6‑fold more potent than B; 3.7‑fold more potent than C; 14.2‑fold more potent than D |
| Conditions | Modified Ellman method, in vitro AChE enzyme assay |
Why This Matters
Xyloketal A offers the highest AChE inhibitory potency within the native xyloketal series, making it the preferred starting point for Alzheimer's disease drug discovery programs targeting cholinergic dysfunction.
- [1] Luo J, Yang Y, Lin Y, Chen Z, Wu X. Effects of metabolites of mangrove fungus Xylaria sp. from South China Sea Coast on the activity of acetylcholinesterase in vitro. Zhong Yao Cai. 2004;27(4):261-264. View Source
- [2] Luo J, Yang Y, Lin Y, Chen Z, Wu X. Effects of metabolites of mangrove fungus Xylaria sp. from South China Sea Coast on the activity of acetylcholinesterase in vitro. Zhong Yao Cai. 2004;27(4):261-264. View Source
